molecular formula C12H13NO B8482645 4-(Tetrahydro-2H-pyran-4-yl)benzonitrile

4-(Tetrahydro-2H-pyran-4-yl)benzonitrile

Cat. No. B8482645
M. Wt: 187.24 g/mol
InChI Key: BYIBKGKWTUPLRA-UHFFFAOYSA-N
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Patent
US08415333B2

Procedure details

340 mg (1.82 mmol) 4-(tetrahydro-2H-pyran-4-yl)benzonitrile was reduced according to the general procedure with NiCl2 and NaBH4. The intermediate Boc-protected amine was treated with 2M HCl in diethyl ether to remove the Boc group. The crude was treated with aqueous NaHCO3 and extracted with CH2Cl2 to afford after drying and evaporation 234 mg (67%) of the title compound as an oil.
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([C:7]2[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][CH:8]=2)[CH2:3][CH2:2]1.[BH4-].[Na+].Cl>C(OCC)C.Cl[Ni]Cl>[O:1]1[CH2:6][CH2:5][CH:4]([C:7]2[CH:8]=[CH:9][C:10]([CH2:11][NH2:12])=[CH:13][CH:14]=2)[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
340 mg
Type
reactant
Smiles
O1CCC(CC1)C1=CC=C(C#N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ni]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove the Boc group
ADDITION
Type
ADDITION
Details
The crude was treated with aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
to afford
CUSTOM
Type
CUSTOM
Details
after drying
CUSTOM
Type
CUSTOM
Details
evaporation 234 mg (67%) of the title compound as an oil

Outcomes

Product
Name
Type
Smiles
O1CCC(CC1)C1=CC=C(C=C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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